molecular formula C16H23N5O3 B8369505 Tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B8369505
M. Wt: 333.39 g/mol
InChI Key: DYVITJRRXLTOME-UHFFFAOYSA-N
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Patent
US08431695B2

Procedure details

Chlorotrimethylsilane (89 mL, 0.70 mol) was added drop wise to a stirred solution of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine in tetrahydrofuran (1.6 L, anhydrous) and stirring was continued for 3 h. The solution was cooled to 0° C. and 2-propyl magnesium chloride solution (2M in THF, 740 mL, 1.48 mol) was slowly added. The reaction was warmed to 25° C. and stirring continued for 2 h, then cooled back down to −5° C. and a solution of N-tert-butoxycarbonyl piperidine (91.0 g, 0.68 mol) in THF (1 L) was added drop wise. The reaction was continued for 18 h at 25° C., then the mixture was, poured into vigorously-stirred ice water (8 L). The aqueous mixture was extracted with ethyl acetate (3×3 L) and the combined organic portions were dried over magnesium sulfate. Filtration and concentration in vacuo gave a dark-orange oil which was dissolved in a minimal volume of dichloromethane and crystallization induced. After cooling (−10° C.) the mixture for several hours, the crystalline product was collected by suction filtration, washed with diethyl ether and dried to give a colorless solid (61 g, 52%). Purification of the filtrate by silica gel chromatography (5% methanol/dichloromethane) yielded additional product (37 g, 32%). 1H-NMR (DMSO-d6) δ 7.77 (s, 1H), 7.69 (br s, 2H), 6.80 (d, 1H), 6.55 (d, 1H), 5.74 (s, 1H), 3.77 (m, 2H), 3.15 (br m, 2H), 2.48 (m, 2H), 1.70 (d, 2H), 1.40 (s, 9H). ES-MS m/z=334.1 [M+H]+, RT (min) 2.15.
Quantity
89 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step Two
Quantity
91 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
8 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
52%

Identifiers

REACTION_CXSMILES
Cl[Si](C)(C)C.Br[C:7]1[N:15]2[C:10]([C:11]([NH2:16])=[N:12][CH:13]=[N:14]2)=[CH:9][CH:8]=1.CC([Mg]Cl)C.[C:22]([O:26][C:27]([N:29]1[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1)=[O:28])([CH3:25])([CH3:24])[CH3:23].[O:35]1CCCC1>ClCCl>[NH2:16][C:11]1[C:10]2=[CH:9][CH:8]=[C:7]([C:32]3([OH:35])[CH2:33][CH2:34][N:29]([C:27]([O:26][C:22]([CH3:25])([CH3:23])[CH3:24])=[O:28])[CH2:30][CH2:31]3)[N:15]2[N:14]=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
89 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C(=NC=NN21)N
Name
Quantity
1.6 L
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
740 mL
Type
reactant
Smiles
CC(C)[Mg]Cl
Step Three
Name
Quantity
91 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCCCC1
Name
Quantity
1 L
Type
reactant
Smiles
C1CCOC1
Step Four
Name
ice water
Quantity
8 L
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled back down to −5° C.
WAIT
Type
WAIT
Details
The reaction was continued for 18 h at 25° C.
Duration
18 h
ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate (3×3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic portions were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave a dark-orange oil which
TEMPERATURE
Type
TEMPERATURE
Details
After cooling (−10° C.) the mixture for several hours
FILTRATION
Type
FILTRATION
Details
the crystalline product was collected by suction filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC=NN2C1=CC=C2C2(CCN(CC2)C(=O)OC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.